molecular formula C20H22N2O B5612115 4-methyl-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

4-methyl-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one

Cat. No. B5612115
M. Wt: 306.4 g/mol
InChI Key: SLORYUOBEXZZJA-UHFFFAOYSA-N
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Description

This compound is part of a broader class of spiroquinazolinones, which have been explored for their synthesis methodologies, molecular structures, and potential biological activities. These compounds are characterized by their spiro configuration, integrating cyclohexane and quinazolinone units, which contribute to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of spiroquinazolinones, including 4-methyl-3'-phenyl variants, typically involves cyclocondensation reactions using isatoic anhydride, cycloalkanone, and different anilines. An efficient, metal-free method utilizes tannic acid—a weakly acidic natural polyphenol—as a novel, inexpensive, and greener catalyst, allowing for rapid cyclocondensation under reflux conditions with good to excellent yield. This method highlights the use of environmentally benign aqueous ethanol as a solvent, avoiding harmful mineral acids and toxic transition metal catalysts (Parthiban, 2022).

Molecular Structure Analysis

The molecular structure of spiroquinazolinones is characterized by the spiro linkage between the cyclohexane and quinazolinone moieties. This unique configuration influences their chemical behavior and potential interaction with biological targets. Advanced spectroscopic techniques, such as NMR and mass spectrometry, are commonly employed to elucidate their structure.

Chemical Reactions and Properties

Spiroquinazolinones undergo various chemical reactions, including Mannich aminomethylation, which leads to the formation of heterocyclic systems containing an annelated azabicyclic fragment. These reactions expand the chemical diversity and potential applicability of these compounds in further synthetic and medicinal chemistry endeavors (Markov & Farat, 2012).

properties

IUPAC Name

4'-methyl-3-phenylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-15-11-13-20(14-12-15)21-18-10-6-5-9-17(18)19(23)22(20)16-7-3-2-4-8-16/h2-10,15,21H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLORYUOBEXZZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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